molecular formula C12H15NO2 B14653324 (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one CAS No. 51138-37-5

(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one

Cat. No.: B14653324
CAS No.: 51138-37-5
M. Wt: 205.25 g/mol
InChI Key: ZPRCVVVBMWJAPN-UHFFFAOYSA-N
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Description

(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features an ethylimino group and a hydroxyphenyl group, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one typically involves the condensation of an appropriate aldehyde or ketone with an amine. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: Mild heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions may convert the imine group to an amine.

    Substitution: The hydroxy group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The hydroxyphenyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)propan-1-one: Similar structure with a shorter carbon chain.

    (3E)-3-(Methylimino)-1-(2-hydroxyphenyl)butan-1-one: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

(3E)-3-(Ethylimino)-1-(2-hydroxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

51138-37-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-ethylimino-1-(2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C12H15NO2/c1-3-13-9(2)8-12(15)10-6-4-5-7-11(10)14/h4-7,14H,3,8H2,1-2H3

InChI Key

ZPRCVVVBMWJAPN-UHFFFAOYSA-N

Canonical SMILES

CCN=C(C)CC(=O)C1=CC=CC=C1O

Origin of Product

United States

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